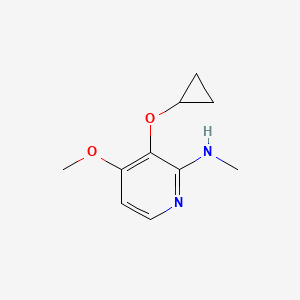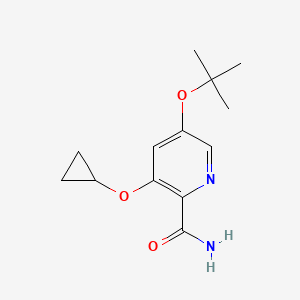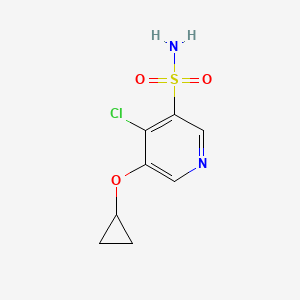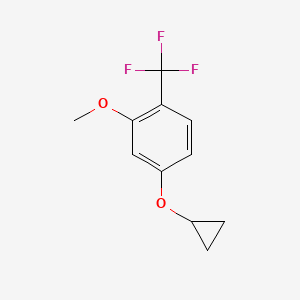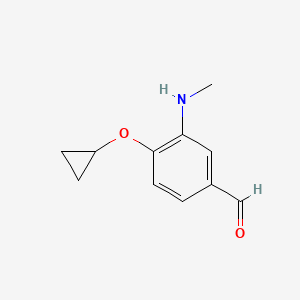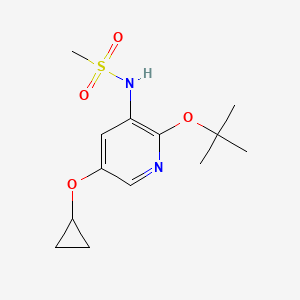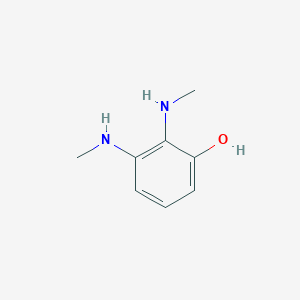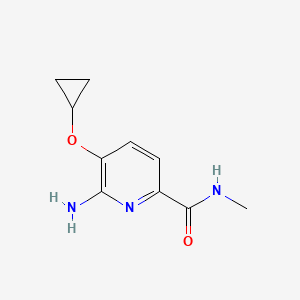![molecular formula C8H8ClNO2 B14834661 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone is an organic compound with a pyridine ring substituted with a chloromethyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane . This method provides good yields under mild conditions. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone include other chloromethyl-substituted pyridines and hydroxypyridines. Compared to these compounds, this compound is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which can influence its reactivity and biological activity. Examples of similar compounds include 2-chloromethylpyridine and 5-hydroxypyridine.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-hydroxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(3-9)10-4-8(7)12/h2,4,12H,3H2,1H3 |
InChI Key |
PDCDJLSSVFXWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC(=C1)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


